Ethyl 2-fluoro-3-methoxy-6-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 2-fluoro-3-methoxy-6-(trifluoromethyl)benzoate is an organic compound characterized by the presence of fluorine and methoxy groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-3-methoxy-6-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 2-fluoro-3-methoxy-6-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-fluoro-3-methoxy-6-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 2-fluoro-3-methoxy-6-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-fluoro-3-methoxy-6-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-fluoro-3-methoxy-6-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-3-methoxy-6-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Ethyl 2-fluoro-3-methoxy-6-(trifluoromethyl)benzoate can be compared with other fluorinated benzoate esters:
Ethyl 2-fluoro-6-(trifluoromethyl)benzoate: Lacks the methoxy group, which may affect its reactivity and applications.
Ethyl 3-methoxy-6-(trifluoromethyl)benzoate: Lacks the fluorine atom, which can influence its chemical properties and biological activity.
Ethyl 2-fluoro-3-methoxybenzoate:
The unique combination of fluorine, methoxy, and trifluoromethyl groups in this compound contributes to its distinct chemical behavior and broad range of applications.
Properties
Molecular Formula |
C11H10F4O3 |
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Molecular Weight |
266.19 g/mol |
IUPAC Name |
ethyl 2-fluoro-3-methoxy-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H10F4O3/c1-3-18-10(16)8-6(11(13,14)15)4-5-7(17-2)9(8)12/h4-5H,3H2,1-2H3 |
InChI Key |
CTBRKTJNYKDWAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)OC)C(F)(F)F |
Origin of Product |
United States |
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